Levalbuterol sulfate

Description

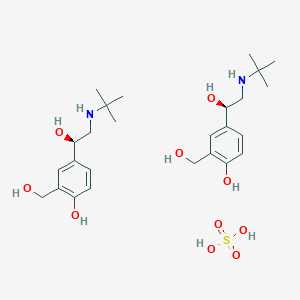

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.H2O4S/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVICLFZZVQVVFT-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164006 | |

| Record name | Levalbuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148563-16-0 | |

| Record name | Levalbuterol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148563-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levalbuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Levalbuterol Sulfate's Mechanism of Action in Asthma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist utilized in the management of asthma. Its therapeutic efficacy is primarily attributed to its ability to induce bronchodilation through the relaxation of airway smooth muscle. This guide provides an in-depth technical overview of the core mechanism of action of levalbuterol sulfate, with a focus on its application in asthma research. It details the molecular signaling pathways, presents quantitative pharmacological data, and outlines relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of respiratory therapeutics.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

Levalbuterol exerts its effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly expressed on the surface of airway smooth muscle cells.[1][2] This interaction initiates a cascade of intracellular events, culminating in smooth muscle relaxation and bronchodilation.

Receptor Binding and Selectivity

Levalbuterol is the pharmacologically active component of racemic albuterol.[1] In vitro studies have demonstrated that levalbuterol possesses a significantly higher binding affinity for the β2-adrenergic receptor compared to its (S)-enantiomer.[2][3] Specifically, (R)-albuterol has been shown to have a 100-fold greater affinity for the β2-adrenoceptor than (S)-albuterol.[2]

| Compound | Receptor | Relative Binding Affinity | Reference |

| (R)-albuterol (Levalbuterol) | β2-Adrenergic Receptor | ~100-fold > (S)-albuterol | [2] |

| (S)-albuterol | β2-Adrenergic Receptor | ~100-fold < (R)-albuterol | [2] |

Primary Signaling Pathway: The PKA-Dependent Cascade

The canonical signaling pathway activated by levalbuterol is dependent on Protein Kinase A (PKA). While other pathways have been proposed, evidence suggests that PKA is the predominant and physiologically relevant effector through which β-agonists mediate their relaxant effects on airway smooth muscle.[4]

The binding of levalbuterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels leads to the activation of PKA.[5][6]

Activated PKA phosphorylates several downstream target proteins within the airway smooth muscle cell, leading to a reduction in intracellular calcium concentration and a decrease in the sensitivity of the contractile apparatus to calcium.[5][7] Key substrates of PKA in this pathway include:

-

Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK by PKA reduces its activity, leading to decreased phosphorylation of the myosin light chain and subsequent muscle relaxation.[7]

-

Phospholamban: In some smooth muscle types, PKA can phosphorylate phospholamban, which in turn enhances the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to increased sequestration of calcium into the sarcoplasmic reticulum.

-

Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, including large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and relaxation.

-

Inositol 1,4,5-Trisphosphate (IP3) Receptor: PKA-mediated phosphorylation of the IP3 receptor can inhibit the release of calcium from intracellular stores.[8]

-

Heat Shock Protein 20 (HSP20): Phosphorylation of HSP20 has been implicated in actin cytoskeleton dynamics and smooth muscle relaxation, potentially through a mechanism independent of MLC phosphorylation.[5]

References

- 1. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. Frontiers | Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells [frontiersin.org]

- 4. β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Levalbuterol inhibits human airway smooth muscle cell proliferation: therapeutic implications in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epac as a novel effector of airway smooth muscle relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacology of Levalbuterol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic albuterol, a cornerstone in the management of bronchospasm, is a 50:50 mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. While the therapeutic effects of the racemate are well-established, a significant body of research has demonstrated distinct pharmacological profiles for each enantiomer. This technical guide provides an in-depth exploration of the pharmacological effects of levalbuterol and its (S)-counterpart, focusing on their interactions with the β2-adrenergic receptor and the downstream signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and respiratory pharmacology.

Receptor Binding Affinity

The differential effects of the albuterol enantiomers begin at the level of the β2-adrenergic receptor. (R)-albuterol, the eutomer, exhibits a significantly higher binding affinity for this receptor compared to the (S)-enantiomer, the distomer. This stereoselectivity is a critical determinant of their pharmacological activity.

Table 1: β2-Adrenergic Receptor Binding Affinities of Albuterol Enantiomers

| Enantiomer | Binding Affinity (Ki) | Reference |

| (R)-Albuterol (Levalbuterol) | ~15 nM | [1] |

| (S)-Albuterol | ~18,600 nM | [1] |

Note: Ki values can vary between studies depending on the experimental conditions and tissue/cell types used.

The approximately 100-fold greater affinity of (R)-albuterol for the β2-adrenergic receptor underscores its role as the primary driver of the bronchodilatory effects of racemic albuterol.[1][2]

Functional Activity: Adenylyl Cyclase Activation

The binding of an agonist to the β2-adrenergic receptor initiates a signaling cascade that leads to smooth muscle relaxation. A key event in this pathway is the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The potency and efficacy of the albuterol enantiomers in activating this pathway are summarized below.

Table 2: Functional Activity of Albuterol Enantiomers at the β2-Adrenergic Receptor

| Enantiomer | Potency (EC50) for Adenylyl Cyclase Activation | Efficacy (Emax) | Reference |

| (R)-Albuterol (Levalbuterol) | ~1.3 µM | Full Agonist | [3] |

| (S)-Albuterol | No significant activation | Negligible | [4] |

(R)-albuterol acts as a full agonist, potently stimulating adenylyl cyclase and leading to a robust increase in intracellular cAMP levels.[3] In contrast, (S)-albuterol is considered functionally inactive at the β2-adrenergic receptor, showing no significant ability to activate adenylyl cyclase.[4]

The β2-Adrenergic Receptor Signaling Pathway

The binding of (R)-albuterol to the β2-adrenergic receptor triggers a well-defined signaling cascade, which is fundamental to its bronchodilatory action.

Caption: β2-Adrenergic Receptor Signaling Cascade.

Contrasting Pharmacological Effects of the (S)-Enantiomer

While initially considered inert, research has revealed that (S)-albuterol possesses its own distinct pharmacological properties, which may contribute to some of the adverse effects observed with racemic albuterol. These effects are generally not mediated by the β2-adrenergic receptor.

-

Pro-inflammatory Effects: Studies have suggested that (S)-albuterol may have pro-inflammatory properties. For instance, it has been shown to enhance eosinophil activation.[4] In animal models of asthma, regular administration of (S)-albuterol has been associated with increased airway inflammation.[5][6]

-

Bronchoconstrictor Potential: Some preclinical studies have indicated that (S)-albuterol can potentiate bronchoconstrictor responses.[4] This effect is thought to be related to an increase in intracellular calcium concentrations, which opposes the smooth muscle relaxation induced by the cAMP pathway.[4]

-

Pharmacokinetic Differences: (S)-albuterol is metabolized and cleared from the body more slowly than (R)-albuterol.[7] This can lead to the accumulation of the (S)-enantiomer with frequent or high-dose administration of racemic albuterol, potentially exacerbating its undesirable effects.

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of the albuterol enantiomers to the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing β2-adrenergic receptors (e.g., from Sf9 or CHO cells)

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)

-

(R)-albuterol and (S)-albuterol standards

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in a lysis buffer and isolate the membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Competition Binding: Add increasing concentrations of unlabeled (R)-albuterol or (S)-albuterol to the wells.

-

Radioligand Addition: Add a fixed, low concentration of the radioligand to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This protocol describes a method to measure the ability of the albuterol enantiomers to stimulate adenylyl cyclase activity.

Materials:

-

Cell membranes expressing β2-adrenergic receptors and adenylyl cyclase

-

(R)-albuterol and (S)-albuterol standards

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM GTP, pH 7.4)

-

cAMP standard

-

Reagents for cAMP detection (e.g., cAMP enzyme immunoassay (EIA) kit or radiolabeled ATP and column chromatography)

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In test tubes or a 96-well plate, add a constant amount of cell membrane preparation.

-

Compound Addition: Add increasing concentrations of (R)-albuterol or (S)-albuterol.

-

Reaction Initiation: Add the assay buffer containing ATP and GTP to initiate the enzymatic reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 10-15 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.5 M HCl or by heating).

-

cAMP Measurement: Quantify the amount of cAMP produced using a suitable method, such as a competitive EIA or by separating [³²P]cAMP from [³²P]ATP using column chromatography followed by scintillation counting.

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the agonist concentration. Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) by non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of the pharmacological effects of levalbuterol enantiomers.

Caption: In Vitro Characterization Workflow.

Conclusion

The pharmacological effects of the albuterol enantiomers are markedly different. (R)-albuterol (levalbuterol) is the therapeutically active component, demonstrating high affinity for the β2-adrenergic receptor and potent activation of the adenylyl cyclase signaling pathway, leading to bronchodilation. In contrast, (S)-albuterol has negligible activity at the β2-adrenergic receptor but may contribute to pro-inflammatory and bronchoconstrictive effects through alternative mechanisms. A thorough understanding of these stereoselective properties is crucial for the rational design and development of more effective and safer β2-adrenergic agonist therapies. This guide provides a foundational resource for professionals engaged in this important area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic and pharmacodynamic characteristics and safety of inhaled albuterol enantiomers in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Enantiomer-specific effects of albuterol on airway inflammation in healthy and asthmatic cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Albuterol enantiomers: pre-clinical and clinical value? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Levalbuterol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol, the (R)-enantiomer of the racemic drug albuterol (salbutamol), is a short-acting β₂-adrenergic receptor agonist utilized for the management of bronchospasm in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its clinical significance lies in its stereospecificity; the bronchodilatory effects of albuterol are attributed almost exclusively to the (R)-enantiomer.[4] The sulfate salt, levalbuterol sulfate, is a common formulation. This guide provides a detailed examination of its molecular structure, physicochemical characteristics, and the experimental methodologies used for its analysis.

Molecular Structure and Identification

Levalbuterol is a phenylethanolamine derivative. The molecule consists of a benzene ring substituted with hydroxyl and hydroxymethyl groups, and an amino alcohol side chain containing a chiral center. This compound is a salt composed of two molecules of the (R)-enantiomer of albuterol for every one molecule of sulfuric acid.[5]

| Identifier | Data |

| IUPAC Name | bis(4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol);sulfuric acid[5] |

| Synonyms | Levosalbutamol sulfate, (R)-Albuterol sulfate[5][6] |

| CAS Number | 148563-16-0[5][6] |

| Molecular Formula | C₂₆H₄₄N₂O₁₀S or (C₁₃H₂₁NO₃)₂·H₂SO₄[5][6] |

| Molecular Weight | 576.7 g/mol [5][6] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its formulation, stability, and bioavailability. Notably, this compound exhibits polymorphism, meaning it can exist in multiple crystalline forms with different physical properties.[7][8][9]

| Property | Description |

| Appearance | White to off-white crystalline powder.[10] |

| Melting Point | Exhibits polymorphism. The DSC curve shows a sharp endothermic peak with an onset of approximately 210°C, reaching a maximum at 288°C.[8][9] (Note: The hydrochloride salt has a melting point of approximately 187°C).[10] |

| Solubility | Data for the sulfate salt is not readily available. The hydrochloride salt is freely soluble in water (approx. 180 mg/mL).[10] |

| pKa | The parent molecule, albuterol, has reported pKa values of 9.3 (phenolic) and 10.1 (amino). |

| Polymorphism | At least three polymorphic forms (Form I, Form II, Form III) have been identified and characterized by techniques such as X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[7][11][12] |

Pharmacological Properties and Mechanism of Action

Levalbuterol is a selective β₂-adrenergic agonist.[1] Its primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation.

Primary Bronchodilation Pathway Activation of β₂-adrenergic receptors on airway smooth muscle cells initiates a G-protein-mediated signaling cascade.[3] This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[1][3] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins.[1][13] This cascade ultimately inhibits the phosphorylation of myosin light chains and lowers intracellular calcium levels, resulting in smooth muscle relaxation.[1][3]

Figure 1. Levalbuterol-induced bronchodilation signaling pathway.

Anti-inflammatory Effects Beyond bronchodilation, increased cAMP levels can inhibit the release of inflammatory mediators from mast cells in the airways.[3][10] This contributes an anti-inflammatory component to its mechanism of action.

Experimental Protocols

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the quantification of this compound in bulk drug and pharmaceutical formulations.[14][15]

Methodology: A representative stability-indicating RP-HPLC method is detailed below, synthesized from published literature.[14][15][16][17]

-

Chromatographic System: An isocratic HPLC system equipped with a UV-Vis detector.

-

Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14][18]

-

Mobile Phase: A degassed mixture of an organic solvent and an aqueous buffer. A common mobile phase is a 50:50 (v/v) mixture of methanol and 10 mM tetrabutyl ammonium hydrogen sulfate (TBAHS).[14][16] Another option uses a 30:70 mixture of acetonitrile and a buffer prepared with sodium heptane sulfonate, with the pH adjusted to 3.2 with orthophosphoric acid.[15]

-

Detection: UV detection at a wavelength of 274 nm or 210 nm.[14][15]

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution (e.g., 1000 µg/mL). Prepare working standards by serial dilution.[15]

-

Sample Solution (from syrup): Accurately measure a volume of syrup, dissolve and dilute it in the mobile phase. Sonicate for approximately 25 minutes to ensure complete dissolution, then filter through a 0.2 µm membrane filter before injection.[14]

-

-

Analysis: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions. Calculate the amount of this compound in the sample by comparing the peak areas to the calibration curve generated from the standard solutions.[17][19]

Figure 2. General experimental workflow for RP-HPLC analysis.

Synthesis Overview

The industrial synthesis of this compound primarily involves two strategies: the chiral resolution of racemic albuterol or an asymmetric synthesis approach.

-

Chiral Resolution: This classic method involves separating the (R) and (S) enantiomers from a racemic mixture of albuterol. A chiral acid, such as (+)-di-toluoyl-D-tartaric acid (D-DBTA), is used to form diastereomeric salts.[20] Due to their different physical properties, one diastereomer can be selectively crystallized and separated. The desired enantiomer is then liberated from the salt by treatment with a base.[20]

-

Asymmetric Synthesis: These methods create the desired (R)-enantiomer directly by using chiral catalysts or precursors. One approach involves the asymmetric reduction of a ketone precursor using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand, to establish the stereocenter with high enantiomeric excess.[21][22]

References

- 1. What is the mechanism of Levalbuterol? [synapse.patsnap.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Levosalbutamol - Wikipedia [en.wikipedia.org]

- 4. (-)-Salbutamol | C13H21NO3 | CID 123600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C26H44N2O10S | CID 11505167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ailyaak.com [ailyaak.com]

- 7. Solid-state characterization of two polymorphic forms of R-albuterol sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. US7579505B2 - Crystalline levosalbutamol sulphate and polymorphic forms thereof - Google Patents [patents.google.com]

- 12. EP2311793A1 - Crystalline levosalbutamol sulphate (Form II) - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. rjptonline.org [rjptonline.org]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. ijprajournal.com [ijprajournal.com]

- 19. granthaalayahpublication.org [granthaalayahpublication.org]

- 20. CN1413976A - New process for preparing levo-albuterol - Google Patents [patents.google.com]

- 21. CN114539077A - Synthesis method of levalbuterol hydrochloride - Google Patents [patents.google.com]

- 22. CN115286521B - Synthesis method of levosalbutamol hydrochloride - Google Patents [patents.google.com]

Levalbuterol's Impact on Airway Smooth Muscle Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying the impact of levalbuterol on airway smooth muscle (ASM) cell proliferation. Asthma, a chronic inflammatory disease, is characterized by airway hyperresponsiveness and remodeling, which includes an increase in ASM mass due to hyperplasia.[1] Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic agonist central to asthma therapy.[1][2] Understanding its effects on ASM cell growth is critical for optimizing therapeutic strategies. This document summarizes key quantitative data, details relevant signaling pathways, and provides comprehensive experimental protocols.

Data Presentation: Quantitative Summary of Levalbuterol's Effects

The following tables summarize the quantitative effects of levalbuterol, racemic albuterol, and (S)-albuterol on human bronchial smooth muscle cells.

Table 1: Effect of Albuterol Enantiomers on Airway Smooth Muscle Cell Proliferation

| Compound | Concentration (µM) | Inhibition of Cell Proliferation (%) |

| Levalbuterol | 1 | 57 |

| Racemic Albuterol | 1 | No significant effect |

| (S)-Albuterol | 1 | Stimulated proliferation |

Data synthesized from studies on human bronchial smooth muscle cells stimulated with 5% fetal bovine serum (FBS).[1]

Table 2: Levalbuterol's Effect on cAMP Release and the Impact of (S)-Albuterol

| Condition | cAMP Release |

| Levalbuterol | Stimulated |

| Levalbuterol + (S)-Albuterol | Attenuated by 65% |

(S)-albuterol was found to decrease the growth-inhibitory effect of levalbuterol and significantly attenuated levalbuterol-induced cAMP release.[1][2]

Table 3: Differential Effects of Albuterol Enantiomers on Key Regulatory Proteins

| Protein | Levalbuterol (1.0 µM) | (S)-Albuterol (1.0 µM) | Racemic Albuterol (1.0 µM) |

| NF-κB | Inhibited expression | Stimulated expression (20% increase vs. 5% FBS) | No significant change |

| Rb | Inhibited expression (40% decrease vs. 5% FBS) | Stimulated expression (62% increase vs. 5% FBS) | No significant change |

Protein expression was measured by Western blotting and normalized to an actin standard.[1]

Signaling Pathways

Levalbuterol's inhibitory effect on airway smooth muscle cell proliferation is primarily mediated through the β2-adrenergic receptor (β2AR), leading to the activation of the cAMP/PKA pathway.[1][2] This pathway activation results in the inhibition of downstream pro-proliferative signals, including PI-3 kinase, and the reduced expression of NF-κB and Rb proteins.[1][2] Conversely, the (S)-albuterol enantiomer appears to promote cell growth by activating a separate signaling cascade, potentially involving the platelet-activating factor (PAF) receptor.[1][2]

The following diagrams illustrate these opposing pathways.

Caption: Levalbuterol's anti-proliferative signaling pathway in ASM cells.

Caption: (S)-Albuterol's pro-proliferative signaling pathway in ASM cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are synthesized from standard laboratory practices and information inferred from the source articles.

Human Airway Smooth Muscle (HASM) Cell Culture

This protocol outlines the enzymatic dispersion method for establishing primary cultures of HASM cells.

-

Tissue Source: Tracheobronchial tissue from human donors.

-

Protocol:

-

Aseptically dissect the tracheobronchial muscle, removing epithelium and connective tissue.

-

Mince the muscle tissue into small fragments (approximately 1 mm²).

-

Incubate the fragments in a dissociation solution, such as Hanks' Balanced Salt Solution (HBSS) containing collagenase (e.g., type XI, 1 mg/mL) and elastase (e.g., type I, 3.3 U/mL), at 37°C in a humidified 5% CO₂ atmosphere for 30-150 minutes, with gentle agitation.[3]

-

Following dissociation, centrifuge the cell suspension (e.g., at 100 x g for 5 minutes).[3]

-

Wash the resulting cell pellet with Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Resuspend the cells and plate them in culture flasks or dishes.

-

Maintain the cells at 37°C in a humidified 5% CO₂ incubator, changing the medium every 3-4 days until confluence is reached (typically 10-14 days).[3]

-

For experiments, cells are typically used between passages 2 and 4.[4]

-

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Principle: Proliferating cells incorporate the radiolabeled nucleoside, [³H]-thymidine, into newly synthesized DNA. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.[5][6][7]

-

Protocol:

-

Seed HASM cells into 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere.[4]

-

Synchronize the cells by serum starvation (e.g., in serum-free medium for 72 hours).

-

Replace the medium with DMEM containing 5% FBS and the test agents (levalbuterol, racemic albuterol, (S)-albuterol) at the desired concentrations.

-

Concurrently, add [³H]-thymidine (e.g., 1 µCi/mL) to each well.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[1][2]

-

After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-thymidine.

-

Precipitate the DNA by adding ice-cold 5% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.

-

Wash the cells again with 5% TCA.

-

Solubilize the DNA by adding a lysis buffer (e.g., 0.5 M NaOH with 0.5% SDS).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are indicative of the level of cell proliferation.

-

Cyclic AMP (cAMP) Assay

This protocol describes a competitive immunoassay for the quantification of intracellular cAMP.

-

Principle: This assay is based on the competition between cAMP in the cell lysate and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample.

-

Protocol:

-

Culture and treat HASM cells with test agents as described for the proliferation assay.

-

After the desired incubation period, add a phosphodiesterase inhibitor (e.g., IBMX at 0.1 mM) to prevent cAMP degradation.[8]

-

Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit to release intracellular cAMP.

-

Transfer the cell lysates to the wells of an antibody-coated microplate (e.g., a 96-well plate).

-

Add the labeled cAMP conjugate to each well.

-

Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 1-2 hours) to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution to develop a signal (e.g., colorimetric or chemiluminescent).

-

Measure the signal using a microplate reader.

-

Calculate the cAMP concentration in the samples by comparing the results to a standard curve generated with known concentrations of cAMP.

-

Western Blotting for NF-κB and Rb Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protocol:

-

Sample Preparation:

-

After treating HASM cells with the albuterol enantiomers for the desired time, wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 40 µg) from each sample into the wells of an SDS-polyacrylamide gel.

-

Separate the proteins by size via electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electro-blotting apparatus.[9]

-

-

Blocking:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween-20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for NF-κB p65 subunit and retinoblastoma (Rb) protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]

-

-

Washing:

-

Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[11]

-

-

Detection:

-

Wash the membrane again as in step 6.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software. Normalize the expression of NF-κB and Rb to a loading control protein, such as actin or GAPDH, to ensure equal protein loading.[1]

-

-

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. merckmillipore.com [merckmillipore.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. atsjournals.org [atsjournals.org]

- 5. cytologicsbio.com [cytologicsbio.com]

- 6. Thymidine Incorporation Assay | Thermo Fisher Scientific - IN [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

In Vitro Anti-inflammatory Effects of Levalbuterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of levalbuterol ((R)-albuterol), the pharmacologically active enantiomer of racemic albuterol. Beyond its well-established bronchodilatory effects, levalbuterol exhibits distinct anti-inflammatory activities that are of significant interest in the development of targeted respiratory therapies. This document summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Executive Summary

Levalbuterol exerts its anti-inflammatory effects primarily through two interconnected mechanisms: the potentiation of endogenous glucocorticoid activity via the upregulation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in airway epithelial cells, and the activation of the cyclic AMP (cAMP)/protein kinase A (PKA) pathway in airway smooth muscle cells. These actions lead to the inhibition of the pro-inflammatory transcription factor NF-κB, resulting in a downstream reduction of various inflammatory mediators. This guide will explore the experimental evidence supporting these mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the anti-inflammatory effects of levalbuterol.

Table 1: Effect of Levalbuterol on NF-κB Activity in Airway Epithelial Cells

| Cell Type | Inflammatory Stimulus | Levalbuterol Concentration | Outcome Measure | Result | Citation |

| Murine Transformed Club Cells (MTCC) | Lipopolysaccharide (LPS) (100 ng/mL) | 10⁻⁶ M | NF-κB Luciferase Activity | Significant reduction in LPS-induced NF-κB activity | [1] |

| Murine Transformed Club Cells (MTCC) | Tumor Necrosis Factor-α (TNFα) (10 ng/mL) | 10⁻⁶ M | NF-κB Luciferase Activity | Significant reduction in TNFα-induced NF-κB activity | [1] |

Table 2: Effect of Levalbuterol on Pro-inflammatory Cytokine and Chemokine Production

| Cell Type | Inflammatory Stimulus | Levalbuterol Concentration | Measured Mediator | Result | Citation |

| Murine Transformed Club Cells (MTCC) | LPS (100 ng/mL) | 10⁻⁶ M (in combination with cortisone) | IL-6, GM-CSF, G-CSF, MCP-1, MIP-1α | Significant decrease in production | [1] |

| Murine Transformed Club Cells (MTCC) | TNFα (10 ng/mL) | 10⁻⁶ M (in combination with cortisone) | IL-6, GM-CSF, G-CSF, MCP-1, MIP-1α | Significant decrease in production | [1] |

| Normal Human Bronchial Epithelial (NHBE) Cells | IL-1β + IFN-γ (10 ng/mL each) | 10⁻⁶ M | GM-CSF mRNA | Attenuated increase | [2] |

| Normal Human Bronchial Epithelial (NHBE) Cells | IL-1β + IFN-γ (10 ng/mL each) | 10⁻⁶ M | GM-CSF Protein Release | Statistically significant suppression at 18 and 24 hours | [2] |

Table 3: Effect of Levalbuterol on cAMP Production and Proliferation in Human Airway Smooth Muscle Cells

| Cell Type | Outcome Measure | Levalbuterol Concentration | Result | Citation |

| Human Bronchial Smooth Muscle Cells | cAMP Release | 0.1 µM and 1.0 µM | Increased cAMP release | [3] |

| Human Bronchial Smooth Muscle Cells | Cell Proliferation | 0.001 µM - 100 µM | Inhibition of proliferation (maximal at 0.1 µM) | [3] |

| Human Bronchial Smooth Muscle Cells | NF-κB Protein Expression | 1.0 µM | Inhibited NF-κB protein expression by 40% compared to 5% FBS | [3] |

Experimental Protocols

NF-κB Luciferase Reporter Assay in Airway Epithelial Cells

This protocol is adapted from studies investigating the effect of levalbuterol on NF-κB activation in murine transformed Club cells (MTCC)[1].

Objective: To quantify the effect of levalbuterol on NF-κB-mediated gene transcription in response to inflammatory stimuli.

Materials:

-

MTCC stably transfected with an NF-κB-regulated luciferase reporter vector.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Levalbuterol ((R)-albuterol).

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-α (TNFα).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the NF-κB-luciferase transfected MTCC in 96-well plates and culture to confluence.

-

Pre-treat the cells with vehicle or levalbuterol (e.g., 10⁻⁶ M) for 24 hours.

-

Following pre-treatment, stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS or 10 ng/mL TNFα) for 16 hours.

-

Lyse the cells using a suitable lysis buffer.

-

Add the luciferase assay substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to the total protein concentration in each sample.

cAMP Release Assay in Human Airway Smooth Muscle Cells

This protocol is based on the methodology used to assess the effect of levalbuterol on cAMP production in human bronchial smooth muscle cells[3].

Objective: To measure the intracellular accumulation of cAMP in response to levalbuterol stimulation.

Materials:

-

Human bronchial smooth muscle cells.

-

Krebs bicarbonate buffer (pH 7.4).

-

3-isobutyl-1-methyl-xanthine (IBMX).

-

Levalbuterol.

-

cAMP enzyme immunoassay (EIA) kit.

Procedure:

-

Culture human bronchial smooth muscle cells to confluence in appropriate culture plates.

-

Wash the cells twice with protein-free phosphate-buffered saline (PBS).

-

Pre-treat the cells with 0.1 mM IBMX in Krebs bicarbonate buffer for 15 minutes at 37°C to inhibit phosphodiesterase activity.

-

Add levalbuterol at the desired concentrations (e.g., 0.1 µM and 1.0 µM) to the cells and incubate for an additional 15 minutes.

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cAMP levels using a competitive EIA kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the literature.

Caption: Levalbuterol's anti-inflammatory mechanism in airway epithelial cells.

Caption: Levalbuterol's anti-proliferative signaling in airway smooth muscle.

Caption: Workflow for the NF-κB luciferase reporter assay.

Discussion and Future Directions

The in vitro evidence strongly suggests that levalbuterol possesses clinically relevant anti-inflammatory properties that are distinct from its bronchodilatory effects. The upregulation of 11β-HSD1 in airway epithelial cells presents a novel mechanism by which a β2-agonist can locally enhance the anti-inflammatory actions of endogenous glucocorticoids, potentially reducing the reliance on exogenous corticosteroids. In airway smooth muscle cells, the inhibition of NF-κB and cell proliferation via the cAMP/PKA pathway points to a role for levalbuterol in mitigating airway remodeling, a key feature of chronic asthma.

Further research is warranted to fully elucidate the anti-inflammatory effects of levalbuterol on other key immune cells involved in asthma pathogenesis, such as eosinophils, neutrophils, and mast cells. While some studies suggest a stabilizing effect on mast cells, more detailed in vitro investigations are needed to quantify the impact on mediator release and to understand the underlying signaling pathways in these cells. Additionally, exploring the effects of levalbuterol on a broader array of cytokines and chemokines will provide a more complete picture of its immunomodulatory potential.

Conclusion

This technical guide has synthesized the current in vitro data on the anti-inflammatory effects of levalbuterol. The presented evidence, protocols, and pathway diagrams provide a solid foundation for researchers and drug development professionals working to advance the understanding and application of this important therapeutic agent. The dual action of levalbuterol as both a potent bronchodilator and an anti-inflammatory agent underscores its value in the management of obstructive airway diseases.

References

- 1. Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-Albuterol Elicits Antiinflammatory Effects in Human Airway Epithelial Cells via iNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

The Effect of Levalbuterol Sulfate on Intracellular cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting beta-2 adrenergic receptor agonist used clinically for the treatment of bronchospasm. Its therapeutic effect is primarily mediated through the activation of beta-2 adrenergic receptors on airway smooth muscle cells, leading to a cascade of intracellular events culminating in muscle relaxation. A critical step in this pathway is the generation of the second messenger, cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth analysis of the core mechanism of action of levalbuterol sulfate, with a specific focus on its quantitative effect on intracellular cAMP levels. Detailed experimental protocols for the quantification of cAMP and visualizations of the key signaling pathways are provided to support researchers in the field of respiratory drug development.

Introduction

Levalbuterol is a selective beta-2 adrenergic agonist that causes bronchodilation.[1][2] Activation of beta-2 adrenergic receptors on airway smooth muscle leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cAMP).[1][3] This increase in cAMP is associated with the activation of protein kinase A (PKA), which inhibits the phosphorylation of myosin and lowers intracellular calcium concentrations, resulting in smooth muscle relaxation.[2][3] Levalbuterol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles.[1] Increased cAMP concentrations are also associated with the inhibition of the release of mediators from mast cells in the airways.[3]

Levalbuterol Signaling Pathway and cAMP Production

The binding of levalbuterol to the beta-2 adrenergic receptor initiates a well-defined signaling cascade. This process involves the activation of a stimulatory G-protein (Gs), which then activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in bronchodilation.

Quantitative Effect of Levalbuterol on Intracellular cAMP Levels

A study by Penn et al. (2006) investigated the effect of levalbuterol on cAMP release in human airway smooth muscle cells. The results demonstrated a significant increase in cAMP levels upon treatment with levalbuterol. Furthermore, the study highlighted the inhibitory effect of the (S)-albuterol enantiomer on levalbuterol-induced cAMP production.

| Treatment | Concentration (µM) | cAMP Release (pmol/well) | Percent Change from Control |

| Control (Buffer) | - | ~2.5 | 0% |

| Levalbuterol | 0.1 | ~7.5 | +200% |

| Levalbuterol | 1.0 | ~12.5 | +400% |

| (S)-Albuterol | 1.0 | ~2.5 | 0% |

| Levalbuterol + (S)-Albuterol | 1.0 + 1.0 | ~4.4 | +76% (65% attenuation) |

| Table 1: Effect of Levalbuterol and (S)-Albuterol on cAMP Release in Human Airway Smooth Muscle Cells. Data is estimated from graphical representation in Penn et al. (2006). |

Experimental Protocol: Quantification of Intracellular cAMP

The following is a representative protocol for the quantification of intracellular cAMP levels in response to levalbuterol treatment in a cell-based assay, based on commercially available ELISA kits and common laboratory practices.

Materials

-

Human Airway Smooth Muscle (HASM) cells

-

Cell culture medium (e.g., DMEM/F-12) with supplements

-

This compound

-

(S)-albuterol (optional, for antagonism studies)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP competitive ELISA kit

-

Microplate reader

Experimental Workflow

Detailed Procedure

-

Cell Culture and Seeding:

-

Culture Human Airway Smooth Muscle (HASM) cells in appropriate media and conditions until they reach 80-90% confluency.

-

Trypsinize and seed the cells into a 96-well plate at a predetermined density. Allow cells to adhere overnight.

-

-

Cell Treatment:

-

Aspirate the culture medium and wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells. For antagonism studies, co-incubate with (S)-albuterol. Include appropriate vehicle controls.

-

Incubate for the desired time period (e.g., 10-30 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the treatment medium and lyse the cells using the lysis buffer provided in the cAMP assay kit. This step releases the intracellular cAMP.

-

-

cAMP Quantification (Competitive ELISA):

-

Follow the specific instructions of the chosen commercial cAMP ELISA kit. A general procedure is as follows:

-

Add cell lysates and a series of cAMP standards to the wells of the antibody-coated microplate.

-

Add a fixed amount of HRP-conjugated cAMP to each well. This will compete with the cAMP from the sample for binding to the antibody.

-

Incubate the plate to allow for the competitive binding to occur.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution, which will react with the bound HRP to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the known cAMP standards against their concentrations.

-

Determine the concentration of cAMP in the experimental samples by interpolating their absorbance values on the standard curve. The signal intensity is inversely proportional to the amount of cAMP in the sample.

-

Logical Relationship of Levalbuterol Enantiomers on cAMP

Levalbuterol, the (R)-enantiomer of albuterol, is the pharmacologically active component responsible for agonistic activity at the beta-2 adrenergic receptor, leading to increased intracellular cAMP. In contrast, (S)-albuterol is considered to be pharmacologically inert or may even possess some antagonistic or pro-inflammatory properties.[2] Studies have shown that the presence of (S)-albuterol can attenuate the cAMP-elevating effects of levalbuterol.[2]

Conclusion

This compound exerts its bronchodilatory effects through the well-established beta-2 adrenergic receptor signaling pathway, leading to a significant and dose-dependent increase in intracellular cAMP levels. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of levalbuterol and other beta-2 adrenergic agonists on this critical second messenger. Understanding these fundamental mechanisms is paramount for the development of more effective and targeted therapies for obstructive airway diseases.

References

The Genesis of a Stereochemically Pure β2-Agonist: A Technical History of Levalbuterol's Discovery and Development

For Immediate Release

MARLBOROUGH, MA – [Fictional Historical Date] – Sepracor Inc. today announced the initiation of pivotal clinical trials for levalbuterol, the pure (R)-enantiomer of the widely used asthma medication albuterol. This milestone marks a significant step in the development of a potentially more effective and safer treatment for bronchospasm. The development of levalbuterol has been driven by emerging research suggesting that the (S)-enantiomer of albuterol, far from being inert, may contribute to some of the adverse effects and limitations of the racemic mixture.

Introduction: The Rationale for a Single Isomer

For decades, racemic albuterol, a 50:50 mixture of (R)- and (S)-albuterol, has been a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] The bronchodilatory effects of the racemate were attributed to the (R)-enantiomer, while the (S)-enantiomer was largely considered inactive.[1][2] However, a growing body of preclinical evidence in the late 1980s and early 1990s began to challenge this assumption, revealing that (S)-albuterol is not merely an inert passenger but an active molecule with potentially detrimental effects in the airways.

This technical guide provides an in-depth overview of the discovery and development of levalbuterol, the pharmacologically active (R)-enantiomer of albuterol. It details the preclinical and clinical research that elucidated the distinct pharmacological profiles of the albuterol enantiomers and paved the way for the development of a stereochemically pure β2-agonist.

Preclinical Discovery and Characterization

The journey to develop levalbuterol began with foundational research into the differential effects of albuterol's enantiomers. These preclinical studies were critical in establishing the scientific rationale for pursuing a single-isomer formulation.

Enantioselective Pharmacology: Unmasking the Effects of (S)-Albuterol

Initial in vitro and in vivo studies revealed that the two enantiomers of albuterol possess distinct and, in some cases, opposing pharmacological activities.

-

(R)-Albuterol (Levalbuterol): This enantiomer was confirmed to be the primary source of the bronchodilatory and bronchoprotective effects of racemic albuterol.[3] It demonstrated high-affinity binding to the β2-adrenergic receptor and potent relaxation of airway smooth muscle.[3]

-

(S)-Albuterol: Contrary to the long-held belief of it being inert, (S)-albuterol was found to exhibit pro-inflammatory and pro-constrictory properties. Studies in various models, including animal and human airway smooth muscle cells, demonstrated that (S)-albuterol could increase intracellular calcium concentrations, a key event in muscle contraction.[4][5][6] Furthermore, it was shown to exacerbate airway hyperresponsiveness and promote the expression of pro-inflammatory mediators.[5]

Receptor Binding Affinity

Radioligand binding assays were instrumental in quantifying the interaction of each enantiomer with the β2-adrenergic receptor. These studies consistently demonstrated the stereoselective binding of albuterol.

| Enantiomer | Receptor Affinity (Relative to (S)-Albuterol) | Receptor Affinity (Relative to Racemic Albuterol) |

| (R)-Albuterol (Levalbuterol) | ~100-fold greater | ~2-fold greater |

| (S)-Albuterol | 1 | ~50-fold lower |

| Racemic Albuterol | ~50-fold greater | 1 |

Data compiled from preclinical studies.

Pharmacokinetic Profile

Pharmacokinetic studies in both animals and humans revealed significant differences in the metabolism and clearance of the two enantiomers. (S)-albuterol was found to be metabolized more slowly and have a longer half-life than (R)-albuterol.[1][7] This differential clearance leads to an accumulation of (S)-albuterol in the plasma with repeated use of the racemic mixture, a finding that raised concerns about the potential for long-term adverse effects.[1]

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments that were pivotal in the development of levalbuterol.

Chiral Separation of Albuterol Enantiomers

The ability to separate the (R)- and (S)-enantiomers was a critical first step in studying their individual properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase was a commonly employed method.

Protocol: Chiral HPLC Separation of Albuterol Enantiomers

-

Column: A chiral stationary phase column, such as one based on teicoplanin or vancomycin, is used.[8][9]

-

Mobile Phase: A mixture of organic solvents, such as n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid, is used to achieve separation.[8][10] The exact composition is optimized to maximize the resolution between the enantiomeric peaks.

-

Sample Preparation: A plasma or serum sample containing albuterol is first subjected to solid-phase extraction to remove interfering substances.[10] The extracted sample is then reconstituted in the mobile phase.

-

Detection: A UV or fluorescence detector is used to monitor the elution of the enantiomers from the column.

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known standard.

Radioligand Binding Assay for β2-Adrenergic Receptor

This assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are isolated from a suitable cell line or tissue source.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the β2-adrenergic receptor (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (e.g., (R)-albuterol, (S)-albuterol, or racemic albuterol).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), a measure of the affinity of the test compound for the receptor, is then calculated from the IC50 value.

cAMP Accumulation Assay

This functional assay measures the ability of a β2-agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the bronchodilatory signaling pathway.

Protocol: cAMP Accumulation Assay

-

Cell Culture: A cell line that endogenously or recombinantly expresses the β2-adrenergic receptor is cultured in appropriate media.

-

Stimulation: The cells are treated with varying concentrations of the β2-agonist (e.g., levalbuterol) for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy (Emax) are determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the characterization of levalbuterol.

Caption: Levalbuterol's Mechanism of Action.

Caption: Levalbuterol Development Workflow.

Clinical Development Program

The clinical development of levalbuterol was designed to demonstrate its superiority or non-inferiority in terms of efficacy and safety compared to racemic albuterol.

Phase I and II Studies

Early-phase clinical trials focused on the safety, tolerability, and pharmacokinetic profile of levalbuterol in healthy volunteers and patients with asthma. Dose-ranging studies were conducted to identify the optimal dose of levalbuterol that would provide equivalent bronchodilation to the standard dose of racemic albuterol, but with a potentially improved side-effect profile.

Pivotal Phase III Trials

Large, multicenter, randomized, double-blind, placebo- and active-controlled trials were conducted to definitively assess the efficacy and safety of levalbuterol in adults, adolescents, and children with asthma. The primary efficacy endpoint in these trials was typically the change in forced expiratory volume in one second (FEV1).

Table 1: Summary of Efficacy Results from a Pivotal Phase III Trial in Adults and Adolescents with Asthma

| Treatment Group | Mean Peak % Change in FEV1 from Baseline | Area Under the FEV1-Time Curve (L*hr) |

| Levalbuterol 0.63 mg | 25.4% | 1.35 |

| Levalbuterol 1.25 mg | 28.9% | 1.52 |

| Racemic Albuterol 2.5 mg | 26.1% | 1.40 |

| Placebo | 8.2% | 0.45 |

Data are representative and compiled from published clinical trial results.[11][12]

These studies generally demonstrated that levalbuterol at half the dose of racemic albuterol (e.g., 1.25 mg of levalbuterol vs. 2.5 mg of racemic albuterol) produced comparable or greater improvements in lung function.[11][12]

Safety Profile

The safety profile of levalbuterol was extensively evaluated in clinical trials. While both levalbuterol and racemic albuterol were generally well-tolerated, some studies suggested that levalbuterol was associated with a lower incidence of β-mediated side effects, such as tremors and tachycardia, particularly at equipotent bronchodilator doses.[11]

Regulatory Approval and Post-Marketing

Following the successful completion of the clinical development program, a New Drug Application (NDA) for levalbuterol (marketed as Xopenex®) was submitted to the U.S. Food and Drug Administration (FDA). The NDA for the inhalation solution was submitted by Sepracor, Inc. on July 1, 1997.[13] The FDA's review of the preclinical and clinical data package ultimately led to the approval of levalbuterol for the treatment of bronchospasm.

Conclusion

The discovery and development of levalbuterol represent a significant advancement in the pharmacotherapy of obstructive airway diseases. The transition from a racemic mixture to a single, active isomer was a science-driven process, underpinned by a deep understanding of stereochemistry, pharmacology, and clinical therapeutics. The story of levalbuterol serves as a compelling case study in the importance of characterizing the individual enantiomers of chiral drugs and highlights the potential for developing safer and more effective medications through stereochemically pure formulations.

References

- 1. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levalbuterol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levalbuterol: pharmacologic properties and use in the treatment of pediatric and adult asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-albuterol exacerbates calcium responses to carbachol in airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of levosalbutamol: what are the clinical implications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The safety and efficacy of nebulized levalbuterol compared with racemic albuterol and placebo in the treatment of asthma in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Levalbuterol compared with racemic albuterol in the treatment of acute asthma: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to Levalbuterol Sulfate's Interaction with G Protein-Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is rooted in its specific interaction with β2-adrenergic receptors, a class of G protein-coupled receptors (GPCRs) predominantly expressed in the smooth muscle of the airways. This technical guide provides a comprehensive overview of the molecular interactions between levalbuterol sulfate and GPCRs, detailing the downstream signaling cascades, relevant quantitative data, and the experimental protocols used to elucidate these mechanisms.

Core Interaction: Levalbuterol and the β2-Adrenergic Receptor

Levalbuterol functions as a selective agonist for the β2-adrenergic receptor. This selectivity is crucial as it minimizes the side effects associated with the stimulation of β1-adrenergic receptors, which are primarily located in the heart. The binding of levalbuterol to the β2-adrenergic receptor initiates a cascade of intracellular events, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.

Quantitative Analysis of Receptor Binding and Function

The interaction of levalbuterol with β-adrenergic receptors can be quantified through various parameters, including binding affinity (Ki), functional potency (EC50), and receptor density (Bmax). While specific data for levalbuterol is not always available, studies on the closely related racemic albuterol (salbutamol) and other β-agonists provide valuable insights.

| Parameter | Receptor Subtype | Value | Cell/Tissue Type | Reference Compound |

| Binding Affinity (pKi) | β2-Adrenergic Receptor | ~6.95 | Cultured Human Airway Smooth Muscle Cells | Salbutamol[1] |

| Functional Potency (pEC50) | β2-Adrenergic Receptor | 6.95 ± 0.07 | U937 Promonocytes | Salbutamol[1] |

| Receptor Density (Bmax) | β-Adrenergic Receptors | 188 to 342 fmol/mg protein | Human Bronchial Tissue | [3H]DHA[2] |

| Receptor Density (Bmax) | β-Adrenergic Receptors | 99.0 ± 15.5 fmol/mg protein | Human Lung Tissue | (S)-[3H]CGP-12177[3] |

Note: Data for salbutamol, the racemic mixture containing levalbuterol, is provided as a proxy for levalbuterol's direct values where specific data is unavailable.

Signaling Pathways Activated by Levalbuterol

The binding of levalbuterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. These can be broadly categorized into canonical (G protein-dependent) and non-canonical (G protein-independent) pathways.

Canonical Gs-Protein Signaling Pathway

The primary mechanism of action for levalbuterol involves the canonical Gs protein signaling cascade. This pathway is central to the bronchodilatory effects of the drug.

-

Receptor Activation: Levalbuterol binds to the β2-adrenergic receptor.

-

G Protein Coupling: The activated receptor couples to a stimulatory G protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately, relaxation of the airway smooth muscle.[4][5]

Non-Canonical Signaling Pathways

Beyond the classical Gs pathway, β2-adrenergic receptors can also signal through G protein-independent mechanisms, often involving β-arrestins. This is an area of active research, with implications for understanding agonist bias and developing drugs with more targeted effects.

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which can lead to receptor desensitization and internalization. However, β-arrestins can also act as scaffolds for other signaling proteins, initiating pathways independent of G proteins.

The Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is another non-canonical signaling route that can be activated by β2-adrenergic receptors, often through β-arrestin scaffolding. This pathway is typically associated with cell proliferation and differentiation.[6][7] The role of this pathway in the context of levalbuterol's therapeutic action is still under investigation, but it highlights the complexity of GPCR signaling.

Experimental Protocols

The characterization of levalbuterol's interaction with GPCRs relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor and the receptor density (Bmax) in a given tissue or cell preparation.

Objective: To quantify the binding characteristics of levalbuterol to β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes from cells expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenergic antagonist.

-

This compound.

-

Non-specific binding control: Propranolol (a high-concentration non-selective β-antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add membrane preparation and a fixed concentration of [3H]DHA.

-

Non-specific Binding: Add membrane preparation, a fixed concentration of [3H]DHA, and a high concentration of propranolol (e.g., 10 µM).

-

Competition Binding: Add membrane preparation, a fixed concentration of [3H]DHA, and varying concentrations of levalbuterol.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding (to determine Kd and Bmax of the radioligand), plot specific binding against the concentration of [3H]DHA and fit to a one-site binding model.

-

For competition binding, plot the percentage of specific [3H]DHA binding against the log concentration of levalbuterol to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (HTRF)

This assay measures the functional potency (EC50) of an agonist by quantifying the production of the second messenger cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Objective: To determine the EC50 of levalbuterol for cAMP production in cells expressing β2-adrenergic receptors.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor.

-

This compound.

-

cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium and plates (384-well).

-

HTRF-compatible plate reader.

Protocol:

-

Cell Seeding: Seed the β2-AR expressing cells into a 384-well plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of levalbuterol. Add the diluted levalbuterol and a PDE inhibitor to the cells. Include a vehicle control.

-

Stimulation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody) in a lysis buffer to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow for the competitive binding reaction to occur.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor/donor emission).

-

The signal is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF ratio against the log concentration of levalbuterol and fit to a sigmoidal dose-response curve to determine the EC50.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, providing a readout for a G protein-independent signaling pathway. The DiscoverX PathHunter assay is a widely used platform for this purpose.

Objective: To quantify levalbuterol-induced β-arrestin recruitment to the β2-adrenergic receptor.

Materials:

-

PathHunter β-arrestin cell line co-expressing the β2-adrenergic receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

This compound.

-

PathHunter detection reagents (chemiluminescent substrate).

-

Cell culture medium and plates (384-well).

-

Luminometer.

Protocol:

-

Cell Seeding: Plate the PathHunter cells in a 384-well plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of levalbuterol and add them to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the PathHunter detection reagents according to the manufacturer's protocol.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Measurement: Read the chemiluminescent signal on a luminometer.

-

Data Analysis: Plot the luminescence signal against the log concentration of levalbuterol and fit to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.[2][5]

Conclusion

This compound exerts its primary therapeutic effect through the selective activation of β2-adrenergic receptors and the subsequent canonical Gs-cAMP signaling pathway, leading to bronchodilation. However, the interaction of levalbuterol with these GPCRs is more complex, involving non-canonical pathways such as β-arrestin recruitment and ERK/MAPK activation. A thorough understanding of these multifaceted signaling events, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued development of more effective and targeted respiratory therapeutics. This guide provides a foundational framework for researchers and drug development professionals to explore the intricate pharmacology of levalbuterol and its interaction with the GPCR family.

References

- 1. researchgate.net [researchgate.net]